2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
CAS No.: 886958-87-8
Cat. No.: VC7329073
Molecular Formula: C18H15ClFN5O2S
Molecular Weight: 419.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886958-87-8 |
|---|---|
| Molecular Formula | C18H15ClFN5O2S |
| Molecular Weight | 419.86 |
| IUPAC Name | 2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H15ClFN5O2S/c19-12-6-4-11(5-7-12)8-15-17(27)25(21)18(24-23-15)28-10-16(26)22-14-3-1-2-13(20)9-14/h1-7,9H,8,10,21H2,(H,22,26) |
| Standard InChI Key | DUAMGCZZSQRHEI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl |
Introduction
The compound 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the category of heterocyclic compounds, specifically those containing a triazine moiety. The compound's structure includes aromatic rings and sulfur-containing groups, which are often associated with bioactive compounds used in pharmaceuticals.
Synthesis
The synthesis of 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. Common methods include:
-
Step 1: Formation of the triazine core.
-
Step 2: Introduction of the chlorobenzyl group.
-
Step 3: Attachment of the fluorophenyl group via an amide linkage.
These steps require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.
Characterization
Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Potential Applications
The potential applications for this compound include medicinal chemistry, particularly in the development of drugs with antimicrobial or anticancer properties. The presence of a fluorophenyl group may enhance its bioavailability or interaction with biological targets.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide | Not specified | Approximately 445.9 | Antimicrobial, anticancer |
| 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide | C20H20ClN5O2S | 429.9 | Antimicrobial, anticancer |
| 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide | Not specified | Estimated 400-450 | Antimicrobial, anticancer |
Note: The molecular formula and weight for 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide are not explicitly provided in the literature and are estimated based on similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume